Cas no 69573-60-0 (2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-)

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-
- Octadecyl caffeate
- octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Caffeic acid n-octadecyl ester
- [ "" ]
- 69573-60-0
- AKOS025287875
- UNII-458UK7GX7M
- 458UK7GX7M
- trans-Caffeic acid stearyl ester
- CS-0023393
- FS-8770
- HY-N3159
- BDBM50479621
- n-octadecyl ester
- Octadecylcaffeate
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-; trans-Caffeic acid stearyl ester
- SCHEMBL883450
- CHEMBL471797
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-
- octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- n-octadecyl caffeate
- OCTADECYL (2E)-3-(3,4-DIHYDROXYPHENYL)PROP-2-ENOATE
- DA-76376
- Octadecyl (2E)-3-(3,4-dihydroxyphenyl)acrylate
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- インチ: InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+
- InChIKey: QYVZEPLDLPYECM-XUTLUUPISA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCOC(=O)/C=C/c1ccc(c(c1)O)O
計算された属性
- せいみつぶんしりょう: 432.32400
- どういたいしつりょう: 432.32395988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 20
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11.1
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.011±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 110-112 ºC (chloroform )
- ふってん: 560.9±40.0 °C at 760 mmHg
- フラッシュポイント: 175.5±20.8 °C
- ようかいど: Insuluble (2.4E-5 g/L) (25 ºC),
- PSA: 66.76000
- LogP: 7.91570
- じょうきあつ: 0.0±1.6 mmHg at 25°C
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4691-5 mg |
Octadecyl caffeate |
69573-60-0 | 98% | 5mg |
¥ 950 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28470-5mg |
Octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
69573-60-0 | 5mg |
¥1600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4691-5mg |
Octadecyl caffeate |
69573-60-0 | 5mg |
¥ 950 | 2024-07-19 | ||
A2B Chem LLC | AC93739-5mg |
Octadecyl caffeate |
69573-60-0 | 98.0% | 5mg |
$177.00 | 2024-04-19 | |
TargetMol Chemicals | TN4691-1 ml * 10 mm |
Octadecyl caffeate |
69573-60-0 | 1 ml * 10 mm |
¥ 1050 | 2024-07-19 | ||
TargetMol Chemicals | TN4691-1 mL * 10 mM (in DMSO) |
Octadecyl caffeate |
69573-60-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1050 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4691-1 mg |
Octadecyl caffeate |
69573-60-0 | 1mg |
¥1795.00 | 2022-04-26 |
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-に関する追加情報
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E): A Comprehensive Overview of its Chemical Properties and Emerging Applications
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E) (CAS No. 69573-60-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure and functional groups, exhibits a range of properties that make it valuable in various applications. The octadecyl ester moiety contributes to its hydrophobicity, while the presence of 3-(3,4-dihydroxyphenyl) suggests potential bioactivity and interaction with biological systems.
The chemical structure of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E) consists of an unsaturated carboxylic acid backbone substituted with an octadecyl group at one end and a phenolic ring with hydroxyl groups at the other. This configuration imparts both lipophilicity and the ability to engage in hydrogen bonding interactions. Such structural features are often exploited in the development of drug delivery systems, where the compound can serve as a lipid-based carrier or an intermediate in synthetic pathways.
In recent years, there has been growing interest in the potential applications of this compound in pharmaceutical research. The 3-(3,4-dihydroxyphenyl) group is particularly noteworthy due to its resemblance to natural products such as flavonoids and polyphenols, which are known for their antioxidant and anti-inflammatory properties. Preliminary studies have suggested that derivatives of this compound may exhibit similar bioactivities, making it a promising candidate for further investigation in drug discovery.
One of the most intriguing aspects of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E) is its potential role in nanomedicine. The combination of hydrophobic and hydrophilic regions within its structure allows it to self-assemble into micelles or liposomes when dissolved in appropriate solvents. These nanostructures are highly effective for drug encapsulation and targeted delivery to specific tissues or cells. Recent advancements in nanotechnology have leveraged this property to develop novel formulations for poorly soluble drugs or for enhancing the bioavailability of therapeutic agents.
The octadecyl ester moiety also makes this compound a valuable intermediate in organic synthesis. It can be easily modified through various chemical reactions such as hydrolysis or transesterification to produce other derivatives with tailored properties. For instance, replacing the ester group with a carboxylic acid or amide function can alter its solubility and reactivity. Such modifications are crucial in pharmaceutical development where precise control over molecular structure is essential for optimizing drug efficacy and safety.
Another area where 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E) shows promise is in materials science. Its unique chemical composition allows it to act as a surfactant or plasticizer in polymer formulations. By incorporating this compound into polymeric matrices, researchers have been able to improve material properties such as flexibility and biodegradability. These advancements are particularly relevant in the development of biodegradable implants or wound dressings where controlled degradation rates are critical.
The biological activity of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E) has also been explored in the context of enzyme inhibition and receptor binding studies. The phenolic ring with hydroxyl groups can interact with enzymes such as tyrosine kinases or lipoxygenases through hydrogen bonding networks. Such interactions are often exploited in the design of enzyme inhibitors for therapeutic purposes. Additionally, the lipophilic nature of the octadecyl group facilitates membrane permeability interactions with cellular receptors.
In conclusion,2-Propenoic acid, octadecyl ester, (CAS No. 69573-60-0) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features make it suitable for use as a drug delivery agent,nanomedicine, synthetic intermediate,materials science, and biological probe. As research continues to uncover new ways to exploit its properties,this compound is likely to play an increasingly important role in future advancements.
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